molecular formula C10H13ClN2O2 B1280687 tert-Butyl (2-chloropyridin-3-yl)carbamate CAS No. 209798-48-1

tert-Butyl (2-chloropyridin-3-yl)carbamate

Cat. No. B1280687
M. Wt: 228.67 g/mol
InChI Key: VUHVCMJKJLGRJX-UHFFFAOYSA-N
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Description

“tert-Butyl (2-chloropyridin-3-yl)carbamate” is a chemical compound that belongs to the class of carbamates . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .


Synthesis Analysis

Carbamates can be synthesized through a variety of methods. One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid to produce the corresponding acyl azide . The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped either by an alkoxide or by an amine to form the aromatic carbamate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-chloropyridin-3-yl)carbamate” is C10H13ClN2O2 . The exact mass is 228.066559 Da .


Chemical Reactions Analysis

Carbamates, including “tert-Butyl (2-chloropyridin-3-yl)carbamate”, can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .


Physical And Chemical Properties Analysis

The density of “tert-Butyl (2-chloropyridin-3-yl)carbamate” is 1.2±0.1 g/cm3 . The boiling point is 282.2±25.0 °C at 760 mmHg . The melting point is 173-175ºC .

Scientific Research Applications

Synthesis of Complex Compounds

tert-Butyl (2-chloropyridin-3-yl)carbamate plays a crucial role in the synthesis of complex organic compounds. It is used in the one-pot tandem palladium-catalyzed amination and intramolecular amidation, enabling the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials. This process yields between 49-90%, demonstrating its efficiency in synthesizing these compounds (Scott, 2006).

Crystal Structure Analysis

This compound is also significant in the study of crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative, is part of an isostructural family of compounds that form crystals linked via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond, involving the same carbonyl group. This reveals intricate details about molecular interactions and structures (Baillargeon et al., 2017).

Photocatalysis in Organic Synthesis

In organic synthesis, tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, is used in photoredox-catalyzed aminations. This method establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones further broaden the applications of this photocatalyzed protocol (Wang et al., 2022).

Antimicrobial Activity

A synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates demonstrated antimicrobial activity. This was achieved using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation, highlighting its potential in developing antimicrobial agents (Pujari et al., 2019).

properties

IUPAC Name

tert-butyl N-(2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVCMJKJLGRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474823
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chloropyridin-3-yl)carbamate

CAS RN

209798-48-1
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-chloropyridine (5 g 38.9 mmol) in THF (35 mL) is added 2 M NaHMDS in THF (38.9 mL, 77.8 mmol). After stirring at rt for 15 min, BOC2O (7.7 g, 35.6 mmol) in THF (20 mL) is added in one portion and then stirred for 5 h at rt. 0.1% aqueous HCl is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is chromatographed through silica gel eluting with 0-50% EtOAc in heptane to afford (2-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (7.18 g, 89%). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.52 (d, 1H), 8.05 (dd, 1H), 7.23 (dd, 1H), 7.02 (broad s, 1H), 1.55 (s, 9H)).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
38.9 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Scott - Synlett, 2006 - thieme-connect.com
One-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl) carbamate with substituted primary anilines allows for the preparation of …
Number of citations: 16 www.thieme-connect.com
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org
F Lach, P Koza - ACS Combinatorial Science, 2012 - ACS Publications
We developed an efficient one-pot tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization, which furnished high-throughput access to imidazo[4,…
Number of citations: 13 pubs.acs.org

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